molecular formula C7H12O3 B11818889 Acetyl 2-methylbutanoate

Acetyl 2-methylbutanoate

Cat. No.: B11818889
M. Wt: 144.17 g/mol
InChI Key: XFICDBMMLGDRQU-UHFFFAOYSA-N
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Description

Acetyl 2-methylbutanoate is an ester compound known for its pleasant aroma, often used in the flavor and fragrance industry. Esters are characterized by their general formula RCOOR’, where R and R’ can be alkyl or aryl groups . This compound, specifically, is derived from acetic acid and 2-methylbutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-methylbutanoate typically involves the esterification reaction between acetic acid and 2-methylbutanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction is as follows:

CH3COOH+CH3CH2CH(CH3)COOHCH3COOCH2CH2CH(CH3)COOH+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{H}_2\text{O} CH3​COOH+CH3​CH2​CH(CH3​)COOH→CH3​COOCH2​CH2​CH(CH3​)COOH+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-methylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and 2-methylbutanoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Acetyl 2-methylbutanoate involves its interaction with various molecular targets and pathways. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding acids and alcohols. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl butanoate
  • Ethyl acetate
  • Isopropyl butanoate

Uniqueness

Acetyl 2-methylbutanoate is unique due to its specific structure, which imparts a distinct aroma profile. Compared to similar esters, it has a more complex and nuanced scent, making it highly valued in the flavor and fragrance industry .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetyl 2-methylbutanoate

InChI

InChI=1S/C7H12O3/c1-4-5(2)7(9)10-6(3)8/h5H,4H2,1-3H3

InChI Key

XFICDBMMLGDRQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(=O)C

Origin of Product

United States

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